![molecular formula C12H14FNO B13642090 6-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B13642090.png)
6-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Fluorophenyl)-3-azabicyclo[311]heptan-6-ol is a bicyclic compound featuring a fluorophenyl group and an azabicycloheptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-6-ol can be achieved through several synthetic routes. One common method involves the intramolecular cycloaddition of 1,6-enyne-derived ketenimine, catalyzed by copper (I) to form the strained and bridged bicyclic system . This reaction provides a straightforward approach to synthesizing structurally diverse and strained bicyclic compounds with good yields and moderate to excellent diastereoselectivities.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-6-ol has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for studying biological pathways and interactions due to its unique structural properties.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as a ligand for various receptors.
Industry: It is used in the development of new materials and as a precursor for synthesizing other valuable compounds.
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-6-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.1]heptan-3-ol, 2,6,6-trimethyl-: This compound shares a similar bicyclic structure but differs in the substituents attached to the bicyclic core.
6,6-Dimethyl-2-methylenebicyclo[3.2.0]heptan-3-ol:
Uniqueness
6-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-6-ol is unique due to the presence of the fluorophenyl group and the azabicycloheptane structure, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H14FNO |
|---|---|
Molecular Weight |
207.24 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-6-ol |
InChI |
InChI=1S/C12H14FNO/c13-11-3-1-8(2-4-11)12(15)9-5-10(12)7-14-6-9/h1-4,9-10,14-15H,5-7H2 |
InChI Key |
CCLPSVVZMVQUAK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNCC1C2(C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


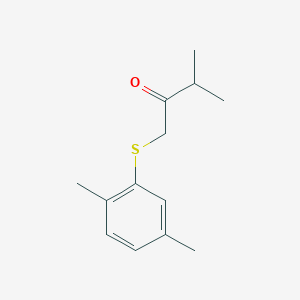
![8-Azabicyclo[3.2.1]octane-8-carbonylchloride](/img/structure/B13642020.png)
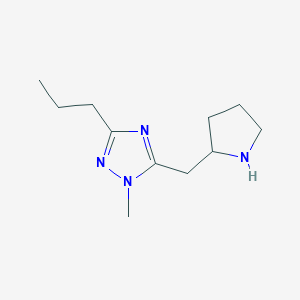
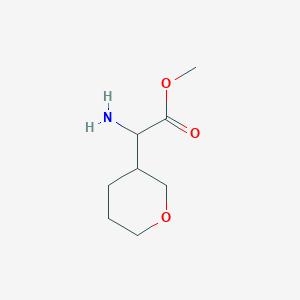
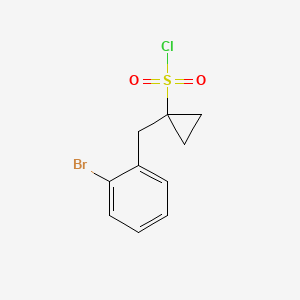
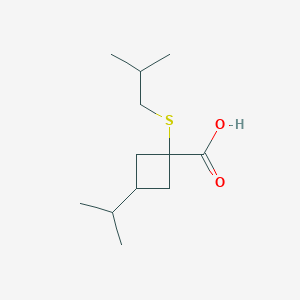

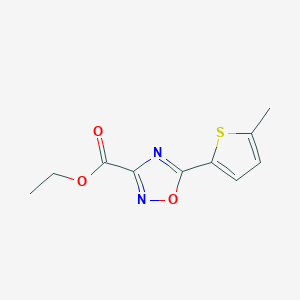

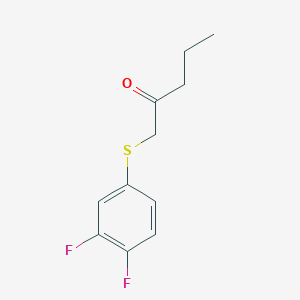
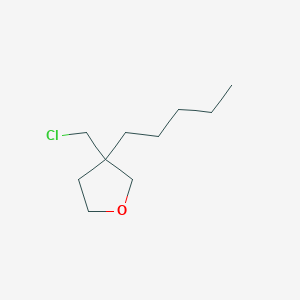
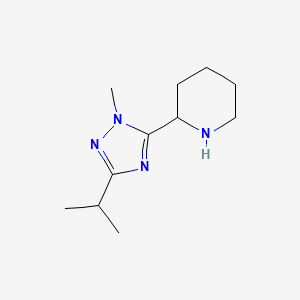
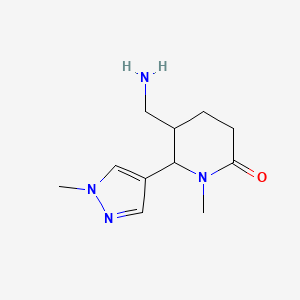
![1-(Benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene](/img/structure/B13642082.png)
